molecular formula C30H42N2O11 B563754 (2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1260617-50-2

(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B563754
CAS No.: 1260617-50-2
M. Wt: 606.669
InChI Key: XIVXFEAPQLOONX-UCXQGGPXSA-N
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Description

Trandolapril Acyl-β-D-glucuronide, 85%: is a metabolite of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. This compound is a specialty product often used in proteomics research . Its molecular formula is C30H42N2O11, and it has a molecular weight of 606.66 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trandolapril Acyl-β-D-glucuronide involves the glucuronidation of Trandolapril. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate .

Industrial Production Methods

In an industrial setting, the production of Trandolapril Acyl-β-D-glucuronide is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Trandolapril Acyl-β-D-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Trandolapril Acyl-β-D-glucuronide is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reference standard for analytical methods and for studying the metabolic pathways of ACE inhibitors.

    Biology: In the investigation of enzyme-substrate interactions and the role of glucuronidation in drug metabolism.

    Medicine: For understanding the pharmacokinetics and pharmacodynamics of Trandolapril and its metabolites.

    Industry: In the development of new ACE inhibitors and related therapeutic agents.

Mechanism of Action

The mechanism of action of Trandolapril Acyl-β-D-glucuronide involves its role as a metabolite of Trandolapril. Trandolapril itself is an ACE inhibitor that prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure. The glucuronidation of Trandolapril enhances its solubility and facilitates its excretion from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trandolapril Acyl-β-D-glucuronide is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Trandolapril. Its high purity (85%) makes it particularly valuable for precise scientific research and analytical applications .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N2O11/c1-3-41-28(39)19(14-13-17-9-5-4-6-10-17)31-16(2)26(36)32-20-12-8-7-11-18(20)15-21(32)29(40)43-30-24(35)22(33)23(34)25(42-30)27(37)38/h4-6,9-10,16,18-25,30-31,33-35H,3,7-8,11-15H2,1-2H3,(H,37,38)/t16-,18+,19-,20-,21-,22-,23-,24+,25-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVXFEAPQLOONX-UCXQGGPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858499
Record name (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260617-50-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260617-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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